5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole
Overview
Description
5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole is a chemical compound with the molecular formula C₁₃H₁₄BrFN₂ and a molecular weight of 297.17 g/mol . It is a benzimidazole derivative, characterized by the presence of bromine, fluorine, and a cyclopentyl group attached to the benzimidazole ring. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole typically involves multi-step organic reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for large-scale synthesis, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Scientific Research Applications
5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules, such as proteins and nucleic acids.
Pharmaceutical Research: It serves as a reference standard in pharmaceutical testing and quality control.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and cyclopentyl groups can influence its binding affinity and selectivity towards these targets . The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the specific biological pathway involved .
Comparison with Similar Compounds
5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole can be compared with other benzimidazole derivatives, such as:
5-Bromo-1-cyclopentyl-2-methylbenzimidazole: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
6-Fluoro-2-methylbenzimidazole:
1-Cyclopentyl-6-fluoro-2-methylbenzimidazole: Lacks the bromine atom, which may influence its interactions with molecular targets.
Properties
IUPAC Name |
5-bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2/c1-8-16-12-6-10(14)11(15)7-13(12)17(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQSNHIJZWNKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C3CCCC3)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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